Cas no 2228538-05-2 (2,4,6-trihydroxybenzene-1-carboximidamide)

2,4,6-trihydroxybenzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 2,4,6-trihydroxybenzene-1-carboximidamide
- 2228538-05-2
- EN300-1735801
-
- Inchi: 1S/C7H8N2O3/c8-7(9)6-4(11)1-3(10)2-5(6)12/h1-2,10-12H,(H3,8,9)
- InChI Key: SLKSYZHFQCIGAH-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C(C=1C(=N)N)O)O
Computed Properties
- Exact Mass: 168.05349212g/mol
- Monoisotopic Mass: 168.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 111Ų
- XLogP3: 0.4
2,4,6-trihydroxybenzene-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735801-5.0g |
2,4,6-trihydroxybenzene-1-carboximidamide |
2228538-05-2 | 5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1735801-0.1g |
2,4,6-trihydroxybenzene-1-carboximidamide |
2228538-05-2 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1735801-0.5g |
2,4,6-trihydroxybenzene-1-carboximidamide |
2228538-05-2 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1735801-2.5g |
2,4,6-trihydroxybenzene-1-carboximidamide |
2228538-05-2 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1735801-1.0g |
2,4,6-trihydroxybenzene-1-carboximidamide |
2228538-05-2 | 1g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1735801-10g |
2,4,6-trihydroxybenzene-1-carboximidamide |
2228538-05-2 | 10g |
$4360.0 | 2023-09-20 | ||
Enamine | EN300-1735801-5g |
2,4,6-trihydroxybenzene-1-carboximidamide |
2228538-05-2 | 5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1735801-10.0g |
2,4,6-trihydroxybenzene-1-carboximidamide |
2228538-05-2 | 10g |
$4360.0 | 2023-06-04 | ||
Enamine | EN300-1735801-0.25g |
2,4,6-trihydroxybenzene-1-carboximidamide |
2228538-05-2 | 0.25g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1735801-0.05g |
2,4,6-trihydroxybenzene-1-carboximidamide |
2228538-05-2 | 0.05g |
$851.0 | 2023-09-20 |
2,4,6-trihydroxybenzene-1-carboximidamide Related Literature
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
Additional information on 2,4,6-trihydroxybenzene-1-carboximidamide
Professional Introduction to 2,4,6-trihydroxybenzene-1-carboximidamide (CAS No: 2228538-05-2)
2,4,6-trihydroxybenzene-1-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No) 2228538-05-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of imidamide derivatives, characterized by its unique structural framework featuring a benzene ring substituted with hydroxyl groups at the 2, 4, and 6 positions, further functionalized with an imidamide group at the 1-position. The precise arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a subject of intense study in medicinal chemistry and drug discovery.
The structural motif of 2,4,6-trihydroxybenzene-1-carboximidamide is reminiscent of polyhydroxyaromatic compounds, which are widely recognized for their diverse pharmacological effects. The presence of multiple hydroxyl groups enhances the compound's solubility in polar solvents and its reactivity with biological targets. The imidamide moiety, on the other hand, introduces a nitrogen-rich heterocycle that is often involved in hydrogen bonding interactions with biomolecules. These features collectively contribute to the compound's potential as a scaffold for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on exploiting polyhydroxyaromatic compounds for their antimicrobial, anti-inflammatory, and anticancer properties. Studies have demonstrated that the hydroxyl groups in such molecules can interact with enzymes and receptors in biological systems, modulating cellular processes. Specifically, 2,4,6-trihydroxybenzene-1-carboximidamide has been investigated for its potential role in inhibiting key enzymes involved in cancer cell proliferation. Preliminary in vitro studies suggest that this compound may disrupt the activity of kinases and other signaling proteins critical for tumor growth.
Moreover, the imidamide group in 2,4,6-trihydroxybenzene-1-carboximidamide has been explored as a pharmacophore for targeting bacterial biofilms. Biofilms are complex communities of microorganisms encased in a self-produced matrix, which are known to be highly resistant to conventional antibiotics. Research indicates that imidamide derivatives can interfere with biofilm formation by disrupting bacterial communication and structural integrity. This makes CAS No 2228538-05-2 a promising candidate for developing novel strategies to combat antibiotic-resistant infections.
The synthesis of 2,4,6-trihydroxybenzene-1-carboximidamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. One common synthetic route involves the condensation of 2,4,6-trihydroxybenzoic acid with formamidine acetate under controlled conditions. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product with minimal side reactions. The efficiency of these synthetic methods is crucial for large-scale production and subsequent pharmaceutical applications.
From a computational chemistry perspective, 2,4,6-trihydroxybenzene-1-carboximidamide has been subjected to molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have been used to predict binding affinities and identify key residues involved in receptor binding. These computational approaches complement experimental efforts by providing insights into the molecular basis of drug-receptor interactions. Such data is invaluable for designing structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of this compound.
The pharmaceutical industry has shown particular interest in CAS No: 2228538-05-2 due to its potential as an intermediate in drug development. Researchers are exploring its derivatives as lead compounds for treating neurological disorders, where polyhydroxyaromatic imidamides exhibit neuroprotective effects. Additionally, the compound's ability to cross cell membranes makes it an attractive candidate for topical formulations aimed at skin disorders. Preclinical trials are underway to evaluate its safety profile and efficacy in animal models before human clinical testing can begin.
Environmental considerations also play a role in the study of 2,4,6-trihydroxybenzene-1-carboximidamide. Biodegradability studies have been conducted to assess its environmental impact upon release into ecosystems. The presence of multiple hydroxyl groups suggests that this compound may be metabolized by microbial communities into less toxic derivatives. However, further research is needed to fully understand its ecological footprint and ensure sustainable use in pharmaceutical applications.
In conclusion,CAS No 2228538-05-2, corresponding to 2,4,6-trihydroxybenzene-1-carboximidamide, represents a fascinating compound with significant potential in medicinal chemistry and drug discovery。 Its unique structural features, coupled with promising preclinical results, position it as a valuable asset in the quest for novel therapeutic agents。 As research continues, further insights into its biological activities and synthetic pathways will undoubtedly expand its applications across multiple domains of chemical biology。
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